4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in tumor growth.
Biochemical And Physiological Effects
Studies have shown that 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide can reduce inflammation and inhibit tumor growth in vitro and in vivo. Additionally, the compound has been shown to have low toxicity levels in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide in lab experiments is its potential as a fluorescent probe for detecting proteins. However, one limitation is that the mechanism of action is not fully understood, which may hinder further research.
Future Directions
For research on 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide include investigating its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies could explore the compound's potential as a fluorescent probe for detecting proteins in biological samples.
Synthesis Methods
The synthesis method of 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide involves the reaction of 4-bromo-2-carbamoylthiophene with 2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethan-1-one in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography.
Scientific Research Applications
4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-tumor properties. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting proteins in biological samples.
properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S2/c18-13-8-16(23-10-13)17(21)19-9-14(20)11-3-5-12(6-4-11)15-2-1-7-22-15/h1-8,10,14,20H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSCNHZZOBJHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.